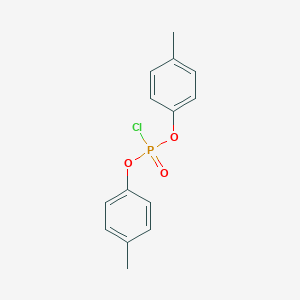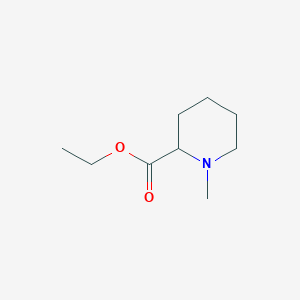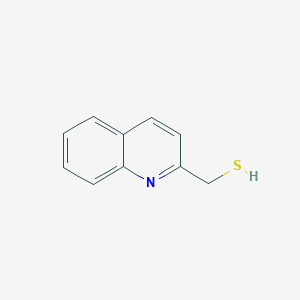
2-Quinolinametanol
Descripción general
Descripción
2-Quinolinemethanethiol is a chemical compound with the molecular formula C10H9NS. It is known for its presence in the defensive spray of the hog-nosed skunk, Conepatus mesoleucus . This compound is part of the quinoline family, which is characterized by a benzene ring fused to a pyridine ring. 2-Quinolinemethanethiol is also referred to as 2-mercaptomethylquinoline .
Aplicaciones Científicas De Investigación
2-Quinolinemethanethiol has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
2-Quinolinemethanethiol is a volatile component found in the defensive spray of the hooded skunk, Mephitis macroura
Mode of Action
It’s known that the compound is part of the defensive spray of certain skunks , suggesting it may interact with olfactory receptors or other sensory targets in potential predators.
Result of Action
The primary known effect of 2-Quinolinemethanethiol is its contribution to the strong, offensive odor of skunk spray, which acts as a deterrent against predators
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Quinolinemethanethiol. For example, factors such as temperature, humidity, and wind can affect the volatility and dispersion of the compound in the environment. Additionally, the presence of other volatile compounds in skunk spray may influence the overall perception and deterrent effect of the spray .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinolinemethanethiol typically involves the reaction of quinoline with thiol-containing reagents. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of sulfur to introduce the thiol group .
Industrial Production Methods: Industrial production of 2-Quinolinemethanethiol may involve the use of green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Quinolinemethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding quinoline derivative.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Quinoline derivatives.
Substitution: Alkyl or acyl derivatives of 2-Quinolinemethanethiol.
Comparación Con Compuestos Similares
2-Methylquinoline: Similar structure but lacks the thiol group.
2-Quinolinemethyl thioacetate: Contains an acetylated thiol group.
3-Methyl-1-butanethiol: Another thiol-containing compound found in skunk spray.
Uniqueness: 2-Quinolinemethanethiol is unique due to its specific combination of a quinoline ring and a thiol group, which imparts distinct chemical reactivity and biological activity. Its presence in skunk spray highlights its role in chemical communication and defense mechanisms .
Propiedades
IUPAC Name |
quinolin-2-ylmethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c12-7-9-6-5-8-3-1-2-4-10(8)11-9/h1-6,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVLCYRUWQRBLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-quinolinemethanethiol synthesized from readily available starting materials?
A1: 2-Quinolinemethanethiol can be synthesized from quinoline 1-oxide. [] The reaction involves treating quinoline 1-oxide with 2-phenyl-2-thiazolin-4-one in the presence of acetic anhydride at room temperature. This leads to the formation of 5-(2-quinolyl)thiazolones. Subsequent hydrolysis of these intermediates with 48% hydrobromic acid under reflux conditions yields 2-quinolinemethanethiol as the hydrobromide salt. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


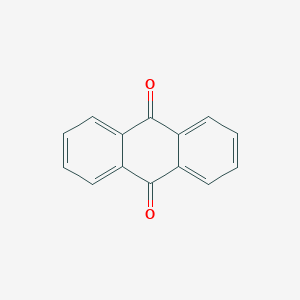
![1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole](/img/structure/B42741.png)
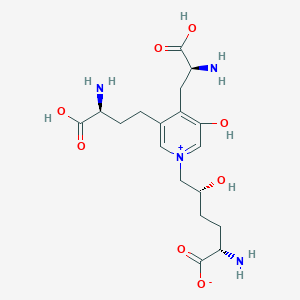
![1,2,3,4-Tetrahydrocyclopenta[b]indole](/img/structure/B42744.png)
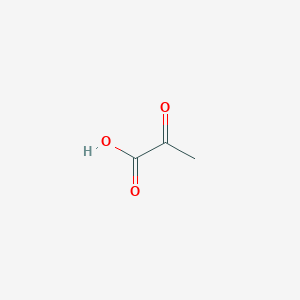
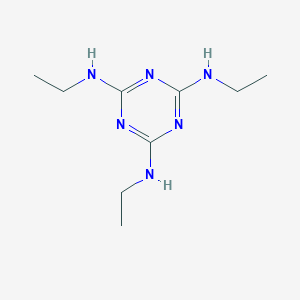
![2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid](/img/structure/B42749.png)
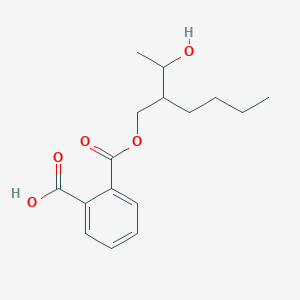
![2-{[(2-acetylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B42751.png)



